Capreomycin IIB is a cyclic peptide antibiotic derived from the bacterium Streptomyces capreolus. It is primarily known for its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, making it a crucial component in tuberculosis treatment regimens. Capreomycin IIB, along with its analogs, plays a significant role in the fight against antibiotic resistance, particularly in cases where traditional therapies fail.
Capreomycin IIB is produced by the fermentation of Streptomyces capreolus, a soil-dwelling actinobacterium. This organism is renowned for its ability to synthesize various bioactive compounds, including several antibiotics. The biosynthetic pathway of capreomycin involves nonribosomal peptide synthetases, which assemble nonproteinogenic amino acids into complex cyclic structures.
Capreomycin IIB belongs to the class of cyclic peptide antibiotics. It is classified as a member of the capreomycin family, which includes several structural derivatives such as Capreomycin IA, IB, and IIA. These compounds share similar mechanisms of action but differ in their specific amino acid compositions and biological activities.
The synthesis of Capreomycin IIB is predominantly achieved through fermentation processes involving Streptomyces capreolus. The production typically follows these steps:
The biosynthetic pathway involves nonribosomal peptide synthetases that catalyze the assembly of amino acids into a cyclic structure. The specific reaction conditions and microbial strains can be optimized to enhance yield and purity during industrial production.
Capreomycin IIB has a complex molecular structure characterized by its cyclic peptide configuration. The compound consists of a series of nonproteinogenic amino acids linked by peptide bonds, forming a cyclic arrangement that contributes to its biological activity.
This structure allows for specific interactions with bacterial ribosomes, which are critical for its mechanism of action.
Capreomycin IIB can undergo several chemical reactions that modify its structure and potentially alter its biological activity:
These reactions can lead to the formation of new compounds that may exhibit altered biological activities compared to Capreomycin IIB itself .
Capreomycin IIB exerts its antibacterial effects primarily by binding to the 70S ribosomal subunit of Mycobacterium tuberculosis. This binding inhibits protein synthesis by disrupting the normal function of the ribosome, leading to the production of abnormal proteins essential for bacterial survival. The inhibition ultimately results in bacterial cell death .
These properties are crucial for formulating effective drug delivery systems and ensuring therapeutic efficacy .
Capreomycin IIB has several important scientific applications:
Capreomycin was first isolated in 1960 from Saccharothrix mutabilis subsp. capreolus (formerly Streptomyces capreolus) as a complex mixture of four structurally related cyclic peptides designated IA, IB, IIA, and IIB [1] [4]. Capreomycin IIB constitutes approximately 6% of the natural mixture, characterized by the absence of β-lysine side chains and an alanine residue (instead of serine) at position 16 of the cyclic pentapeptide core [7] [9]. This minor isoform was identified through chromatographic separation techniques in the 1970s, revealing distinct physicochemical properties compared to the major components IA and IB [9]. The structural variations among isoforms arose from enzymatic promiscuity during nonribosomal peptide assembly, particularly in the incorporation of alanine versus serine and the attachment of β-lysine moieties [4].
Table 1: Structural Characteristics of Capreomycin Isoforms
Isoform | Relative Abundance (%) | Residue at Position 16 | β-Lysine Attachment |
---|---|---|---|
IA | ~25% | Serine | Yes |
IB | ~67% | Alanine | Yes |
IIA | ~3% | Serine | No |
IIB | ~6% | Alanine | No |
Capreomycin IIB belongs to the tuberactinomycin family of antibiotics, characterized by a conserved cyclic pentapeptide core containing non-proteinogenic amino acids: (1) a β-ureidodehydroalanine, (2) two 2,3-diaminopropionic acids, and (3) an L-capreomycidine moiety with a highly basic guanidinyl group (pKa ≈14) [2] [7]. Unlike viomycin (tuberactinomycin B), capreomycin isoforms lack the oxazolidine ring and feature variable hydroxylation and acylation patterns [2] [4]. Capreomycin IIB is classified as a depsipeptide due to its ester bond between the C-terminal carboxyl group and the hydroxyl group of the capreomycidine residue [7]. Biosynthetically, it shares the nonribosomal peptide synthetase (NRPS) pathway with other tuberactinomycins but diverges in tailoring steps:
Table 2: Comparative Features of Tuberactinomycins
Antibiotic | Producing Strain | Cyclic Core Modifications | Resistance Mechanisms in Producers |
---|---|---|---|
Viomycin | Streptomyces puniceus | Oxazolidine ring | Vph phosphotransferase |
Capreomycin IA | S. mutabilis subsp. capreolus | β-Lysine + Serine | Cph/Cac enzymes + CmnU methyltransferase |
Capreomycin IIB | S. mutabilis subsp. capreolus | No β-lysine + Alanine | Cac acetylation only |
Capreomycin sulfate (a mixture dominated by IB) was clinically used against MDR-TB from 1971 until 2019, when the World Health Organization (WHO) delisted it due to toxicity concerns and inferior efficacy compared to newer agents [6] [7]. Nevertheless, Capreomycin IIB retains pharmacological relevance for two key reasons:
Table 3: Resistance Mechanisms Affecting Capreomycin Isoforms
Resistance Mechanism | Molecular Target | Impact on Capreomycin IIB |
---|---|---|
Cph phosphotransferase | Ser16-OH (IA/IIA) | Unaffected (lacks Ser16) |
Cac acetyltransferase | α-amino group of β-lysine (IA/IB) | Unaffected (lacks β-lysine) |
TlyA rRNA methyltransferase loss | 16S/23S rRNA methylation | Susceptible (binds unmethylated rRNA) |
Ribosomal mutations | 16S/23S rRNA | Susceptible |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4